Notopterol

Descripción general

Descripción

Notopterol es un compuesto de furanocumarina natural que se encuentra en las raíces de la planta Notopterygium incisum, que se usa comúnmente en la medicina tradicional china. Este compuesto es conocido por sus propiedades antiinflamatorias, analgésicas y antipiréticas . Se ha estudiado por sus posibles efectos terapéuticos en diversas afecciones inflamatorias, incluidas la artritis reumatoide y la disfunción cardíaca inducida por hiperuricemia .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Notopterol se puede extraer de las raíces de Notopterygium incisum utilizando métodos de extracción basados en soluciones de etanol . El proceso de extracción implica los siguientes pasos:

Molienda: Las raíces se muelen hasta obtener un polvo fino.

Extracción: Las raíces en polvo se someten a extracción con etanol.

Filtración: El extracto se filtra para eliminar las impurezas sólidas.

Concentración: El filtrado se concentra a presión reducida para obtener un extracto crudo.

Purificación: El extracto crudo se purifica utilizando técnicas cromatográficas para aislar this compound.

Métodos de producción industrial: La producción industrial de this compound implica procesos de extracción y purificación a gran escala. Las raíces de Notopterygium incisum se cosechan, secan y procesan utilizando métodos de extracción y purificación similares a los descritos anteriormente. El uso de técnicas cromatográficas avanzadas garantiza la alta pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: Notopterol se somete a diversas reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula de this compound.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como halógenos y agentes alquilantes para reacciones de sustitución.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación de this compound puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos de furanocumarina reducidos .

Aplicaciones Científicas De Investigación

Pulmonary Arterial Hypertension

Study Overview : A study conducted on monocrotaline-induced pulmonary arterial hypertension (PAH) in rats demonstrated that notopterol exhibits anti-inflammatory and anti-proliferative effects on pulmonary arteries.

- Methodology : Rats were treated with this compound for three weeks, followed by evaluations through echocardiography and right ventricular catheterization. Histological examinations were performed to assess inflammation and vascular remodeling.

- Results : this compound significantly improved right ventricular function and reduced pulmonary vascular remodeling. It also decreased levels of pro-inflammatory cytokines such as IL-1β and IL-6 in lung tissues .

Osteoarthritis

Study Overview : this compound has shown promise in alleviating osteoarthritis symptoms by inhibiting articular cartilage destruction.

- In Vitro Findings : Research indicated that this compound could inhibit the production of inflammatory factors involved in cartilage degradation. This suggests its potential as a therapeutic agent for osteoarthritis management .

Rheumatoid Arthritis

Mechanism of Action : this compound has been identified as a specific inhibitor of JAK2/3 signaling pathways, which are crucial in the inflammatory processes associated with rheumatoid arthritis.

- Experimental Evidence : In collagen-induced arthritis models, this compound treatment led to a significant reduction in inflammatory cytokines and chemokines produced by macrophages. This inhibition was linked to the blockade of JAK2/3 activation, highlighting its therapeutic potential against rheumatoid arthritis .

Hyperuricemia-Induced Cardiac Dysfunction

Research Findings : this compound has been demonstrated to improve cardiac function in hyperuricemic mice.

- Effects Observed : The treatment enhanced exercise capacity and reduced cardiac dysfunction by suppressing inflammatory cytokine production and mitigating pyroptosis (a form of programmed cell death) induced by uric acid .

Anticancer Properties

Tumor Xenograft Studies : this compound has exhibited significant anticancer activity, particularly against hepatocellular carcinoma (HCC).

- Mechanism of Action : The compound was shown to enhance apoptosis in cancer cells while suppressing markers associated with cancer stemness and drug resistance. It also increased oxidative stress and endoplasmic reticulum stress within tumors, indicating its potential as an effective therapeutic agent against HCC .

Summary Table of Applications

Mecanismo De Acción

Notopterol ejerce sus efectos al dirigirse a vías moleculares específicas. Se une directamente a los dominios cinasa de la Janus cinasa 2 y la Janus cinasa 3, inhibiendo la vía de la Janus cinasa-transductores de señales y activadores de la transcripción. Esta inhibición conduce a una reducción en la producción de citocinas y quimiocinas inflamatorias . Además, this compound inhibe la activación de la vía de señalización del factor nuclear kappa-light-chain-enhancer de células B activadas, reduciendo aún más la inflamación .

Comparación Con Compuestos Similares

Notopterol es único entre las furanocumarinas debido a sus objetivos moleculares específicos y sus propiedades antiinflamatorias. Los compuestos similares incluyen:

Psoraleno: Otra furanocumarina con propiedades fototóxicas que se utiliza en el tratamiento de los trastornos de la piel.

Bergapteno: Una furanocumarina conocida por sus efectos fotosensibilizantes.

Xanthotoxina: Se utiliza en el tratamiento del vitiligo y la psoriasis.

En comparación con estos compuestos, la capacidad de this compound para inhibir vías inflamatorias específicas lo convierte en un candidato prometedor para el tratamiento de enfermedades inflamatorias .

Actividad Biológica

Notopterol, a natural compound derived from the traditional Chinese medicinal herb Notopterygium incisum, has garnered significant attention for its diverse biological activities, particularly in the context of inflammatory diseases. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a coumarin derivative, which contributes to its pharmacological properties. Its molecular structure allows it to interact with various biological targets, particularly in the context of inflammatory pathways.

Research has elucidated several key mechanisms through which this compound exerts its biological effects:

- JAK-STAT Inhibition : this compound has been shown to bind to Janus kinase (JAK)2 and JAK3, inhibiting the JAK-STAT signaling pathway. This action reduces the production of pro-inflammatory cytokines and chemokines, making it a potential therapeutic agent for conditions like rheumatoid arthritis (RA) .

- Chondroprotective Effects : In studies involving osteoarthritis (OA), this compound demonstrated the ability to inhibit cartilage destruction and reduce inflammation. It modulates signaling pathways such as JAK2/STAT3 and PI3K/AKT, contributing to its protective effects on articular cartilage .

- Antioxidant Activity : this compound also exhibits antioxidant properties by reducing reactive oxygen species (ROS) levels and preventing chondrocyte apoptosis through the Nrf2 signaling pathway .

Therapeutic Applications

The therapeutic potential of this compound extends across various inflammatory conditions:

- Rheumatoid Arthritis : A study indicated that this compound significantly ameliorated RA pathology in mouse models. The combination of this compound with tumor necrosis factor (TNF) blockers enhanced therapeutic efficacy compared to TNF blockers alone .

- Osteoarthritis : In vitro studies showed that this compound down-regulated inflammatory mediators and preserved extracellular matrix integrity in chondrocytes. In vivo experiments demonstrated its effectiveness in improving cartilage destruction in OA models .

- Neuroprotective Effects : Recent investigations have explored this compound's potential in neurodegenerative diseases by synthesizing derivatives aimed at enhancing acetylcholinesterase inhibition, which may benefit conditions like Alzheimer's disease .

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Case Study 1 : A cohort study involving patients with RA treated with a herbal formulation containing this compound reported significant reductions in disease activity scores and inflammatory markers post-treatment .

- Case Study 2 : In a clinical trial assessing the efficacy of this compound for OA, patients exhibited improved joint function and reduced pain levels after 12 weeks of treatment. The study emphasized this compound's role in modulating inflammatory responses .

Data Summary

| Biological Activity | Mechanism | Therapeutic Application |

|---|---|---|

| JAK-STAT Inhibition | Binds to JAK2/3, reduces inflammatory cytokines | Rheumatoid Arthritis |

| Chondroprotective Activity | Modulates JAK2/STAT3 and PI3K/AKT pathways | Osteoarthritis |

| Antioxidant Effects | Reduces ROS levels via Nrf2 signaling | Joint Diseases |

| Neuroprotective Potential | Enhances AChE inhibition with derivatives | Alzheimer's Disease |

Propiedades

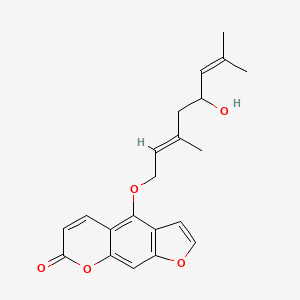

IUPAC Name |

4-[(2E)-5-hydroxy-3,7-dimethylocta-2,6-dienoxy]furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-13(2)10-15(22)11-14(3)6-8-25-21-16-4-5-20(23)26-19(16)12-18-17(21)7-9-24-18/h4-7,9-10,12,15,22H,8,11H2,1-3H3/b14-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKIACVAZUKISOR-MKMNVTDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(CC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC(C/C(=C/COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)/C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318526 | |

| Record name | Notopterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88206-46-6 | |

| Record name | Notopterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88206-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Notopterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088206466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Notopterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Notopterol has been shown to interact with multiple molecular targets, including:

- JAK2/3: this compound directly binds to JAK2, inhibiting its activity and downstream signaling via the JAK2/3-STAT3/5 pathway. []

- BACE1 and GSK3β: this compound acts as a dual inhibitor of BACE1 and GSK3β, enzymes involved in amyloid-β production and tau phosphorylation, respectively. []

- NF-κB: this compound inhibits the activation of the NF-κB signaling pathway, a key regulator of inflammation. [, ]

- PI3K/Akt/Nrf2: this compound activates the PI3K/Akt/Nrf2 pathway, promoting antioxidant defense mechanisms. []

- P2X7R: this compound suppresses the P2X7 receptor, a key player in pyroptosis and NLRP3 inflammasome activation. []

ANone: this compound's interaction with these targets leads to a range of downstream effects:

- Reduced Inflammation: By inhibiting JAK2/3, NF-κB, and P2X7R, this compound effectively reduces the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, IL-6, IL-8, and IL-17. [, , , ]

- Enhanced Antioxidant Defense: Activation of the PI3K/Akt/Nrf2 pathway by this compound leads to increased expression of antioxidant enzymes like heme oxygenase 1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), catalase (CAT), and glutathione reductase (GSR), ultimately reducing oxidative stress. []

- Anti-cancer Effects: this compound demonstrates anti-cancer effects by inhibiting cell proliferation, migration, and invasion in various cancer cell lines, including lung adenocarcinoma and hepatocellular carcinoma. [, ]

- Neuroprotection: this compound shows neuroprotective effects by reducing microglial activation and subsequent neuronal damage, potentially beneficial in neurodegenerative diseases. []

- Amelioration of Osteoporosis: this compound inhibits RANKL-induced osteoclast formation and bone resorption, suggesting a potential therapeutic role in osteoporosis. []

A: The molecular formula of this compound is C21H22O5, and its molecular weight is 354.4 g/mol. []

ANone: Structural characterization of this compound utilizes various spectroscopic methods, including:

- Nuclear Magnetic Resonance (NMR): 1H-NMR and 2D-NMR techniques provide detailed information on the hydrogen and carbon atoms in the molecule, aiding in structure elucidation. [, , ]

- Mass Spectrometry (MS): MS analysis, particularly liquid chromatography-mass spectrometry (LC-MS), helps determine the molecular weight and fragmentation patterns of this compound and its metabolites. [, ]

- Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to analyze this compound's absorption and transmission of light in the UV-Vis range, providing insights into its electronic structure and aiding in its identification and quantification. [, , ]

- Infrared (IR) Spectroscopy: IR spectroscopy examines the absorption and transmission of infrared light by this compound, revealing information about its functional groups and molecular vibrations. []

ANone: Yes, computational chemistry approaches have been employed to:

- Molecular Docking: Researchers have used molecular docking to predict the binding modes and affinities of this compound and its derivatives to target proteins like CDK4, BACE1, and GSK3β. [, , ]

- Molecular Dynamics (MD) Simulations: MD simulations have been performed to assess the stability of this compound-target protein complexes and gain insights into their dynamic interactions. []

- Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models have been developed to correlate the structural features of this compound derivatives with their biological activities, such as anti-Alzheimer's disease activity. []

- Network Pharmacology: Network pharmacology approaches have been used to predict potential targets and pathways of this compound and its metabolites in various diseases, including obstructive sleep apnea syndrome (OSAS) and hyperuricemia. [, ]

ANone: Research on this compound derivatives suggests:

- Furocoumarin Scaffold Importance: The furocoumarin core structure appears crucial for the biological activities of this compound. []

- Substituent Effects: Modifications to the substituents on the furocoumarin scaffold can significantly impact activity, potency, and selectivity towards specific targets like AChE, BACE1, and GSK3β. [] For instance, the introduction of specific substituents led to the development of a this compound derivative with improved triple inhibitory activity against these targets. []

ANone: While specific stability data for this compound is limited in the provided research:

ANone: Pharmacokinetic studies in rats have shown that after oral administration:

- Absorption: this compound is absorbed into the bloodstream, though the specific absorption rate and bioavailability are not detailed in the provided abstracts. [, ]

- Distribution: this compound is distributed to various tissues, including the liver. []

- Metabolism: this compound is metabolized by cytochrome P450 enzymes, particularly CYP3A4, into hydroxylated metabolites. [, ]

- Excretion: While specific excretion pathways are not detailed, pharmacokinetic studies indicate rapid elimination of this compound and its metabolites. [, ]

ANone: A variety of cell-based assays have been employed, including:

- Cell Viability Assays: These assays, such as the sulforhodamine B assay, are used to assess the cytotoxic effects of this compound on various cancer cell lines, including human acute myeloid leukemia (AML) HL-60 cells, lung adenocarcinoma A549 cells, and hepatocellular carcinoma HepJ5 and Mahlavu cells. [, , ]

- Cell Proliferation Assays: Proliferation assays like the trypan blue dye exclusion test and Edu assay evaluate the impact of this compound on cell division and growth in different cell types, including AML HL-60 cells and human pulmonary arterial smooth muscle cells (HPASMCs). [, ]

- Cell Migration and Invasion Assays: These assays, including wound healing and transwell assays, assess this compound's ability to inhibit the migratory and invasive potential of cancer cells, such as lung adenocarcinoma A549 cells and hepatocellular carcinoma cells. [, ]

- Osteoclast Differentiation and Function Assays: In vitro studies have utilized RANKL-induced osteoclast differentiation assays to demonstrate this compound's inhibitory effects on osteoclast formation and bone resorption, using tartrate-resistant acid phosphatase (TRAcP) staining and hydroxyapatite resorption assays. []

ANone: this compound's therapeutic potential has been explored in various animal models:

- Collagen-Induced Arthritis (CIA) Model: Both DBA/1J and C57/BL6 mice with CIA have been used to demonstrate this compound's anti-arthritic effects, showing reduced inflammation and joint damage. []

- Monocrotaline (MCT)-Induced Pulmonary Arterial Hypertension (PAH) Model: this compound administration in MCT-induced PAH rats demonstrated improved mortality rate, right ventricular function, reduced pulmonary vascular remodeling, and attenuated inflammatory responses. []

- Ovariectomized (OVX) Mice Model: This model mimics estrogen deficiency-induced osteoporosis. this compound treatment in OVX mice showed reduced bone loss and osteoclast activity, highlighting its potential in osteoporosis treatment. []

- Zebrafish Models: Zebrafish have been utilized in several studies:

ANone: The provided research papers do not mention any completed or ongoing clinical trials on this compound.

ANone: While comprehensive toxicity data is not presented in the provided abstracts:

- Oral Safety: One study on this compound derivatives as potential Alzheimer's disease treatments reported that a specific derivative (1c) exhibited good oral safety in preclinical testing. []

ANone: Several analytical techniques have been employed to quantify this compound in various matrices:

- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection (HPLC-UV) or fluorescence detection (HPLC-FLD), is widely used to separate, identify, and quantify this compound in plant extracts, rat plasma, and pharmaceutical preparations. [, , , , ]

- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique combines the separation power of HPLC with the sensitivity and selectivity of mass spectrometry, allowing for accurate identification and quantification of this compound and its metabolites in complex mixtures like plant extracts and biological samples. [, ]

- Solubility in Organic Solvents: this compound is typically extracted from plant material using organic solvents like ether and ethanol, suggesting it has good solubility in these solvents. [, , ]

- Linearity: Studies utilizing HPLC methods for this compound quantification typically report good linearity within a specific concentration range, often assessed using correlation coefficients (r values) close to 1. [, , ]

- Recovery: Recovery experiments are conducted to evaluate the efficiency of extracting this compound from different matrices, and acceptable recovery rates are generally above 80%. [, ]

- Precision: Precision, measured as relative standard deviation (RSD), is assessed for both intra-day and inter-day variability to ensure the reliability and reproducibility of the analytical method. [, ]

- Standardization of Production Processes: One study investigates the impact of different processing techniques (softening, slicing, and drying) on the content of this compound and other bioactive compounds in Notopterygium incisum slices. [] This research emphasizes the need for standardized production processes to ensure consistent quality and efficacy of Notopterygium incisum preparations.

ANone: Yes, research indicates that this compound:

- CYP3A4 Inhibition: this compound, particularly its dimeric forms, has shown potent inhibitory effects on CYP3A4, a major drug-metabolizing enzyme in the liver. [, ] This inhibition could potentially lead to drug-drug interactions if this compound is co-administered with medications metabolized by CYP3A4.

ANone: The provided research highlights the following milestones:

- Early Analgesic Activity Identification: Early studies in the 1970s identified this compound as the analgesic component of Notopterygium incisum. []

- Elucidation of Chemical Structure: The chemical structure of this compound was determined to be dl-5[(2E)-5-hydroxy-3, 7-dimethyl-2, 6-octadienyloxy]psoralen. []

- Identification of Multiple Molecular Targets: More recent research has revealed that this compound interacts with a wide range of molecular targets, including JAK2/3, BACE1, GSK3β, NF-κB, PI3K/Akt/Nrf2, and P2X7R, expanding its potential therapeutic applications. [, , , , , ]

ANone: this compound research demonstrates cross-disciplinary synergies by integrating:

- Traditional Medicine and Modern Pharmacology: Research on this compound bridges the gap between traditional Chinese medicine, where Notopterygium incisum has long been used, and modern pharmacology by elucidating its mechanisms of action and exploring its therapeutic potential in various disease models. [, , , , , , ]

- Chemistry, Biology, and Computational Modeling: The study of this compound involves a multidisciplinary approach encompassing:

- Chemistry: Isolation, purification, and structural characterization of this compound from natural sources, as well as the synthesis and evaluation of novel derivatives. [, , , , , ]

- Biology: Investigation of this compound's biological activity in vitro using cell-based assays and in vivo using various animal models. [, , , , , , ]

- Computational Modeling: Employing computational techniques like molecular docking, MD simulations, QSAR studies, and network pharmacology to predict this compound's interactions with targets, explore structure-activity relationships, and uncover potential therapeutic applications. [, , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.